molecular formula C14H13F2N3 B12270238 6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B12270238
M. Wt: 261.27 g/mol
InChI Key: FLENLJPQXNMVHR-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmacologically active molecules. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of cyclopropyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C14H13F2N3/c15-11-5-1-9(2-6-11)7-17-14-12(16)13(10-3-4-10)18-8-19-14/h1-2,5-6,8,10H,3-4,7H2,(H,17,18,19)

InChI Key

FLENLJPQXNMVHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NCC3=CC=C(C=C3)F)F

Origin of Product

United States

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